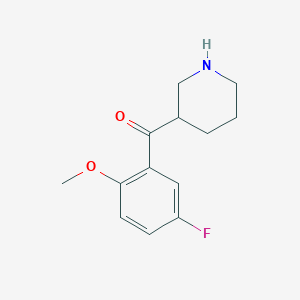![molecular formula C18H25N3O B6062970 N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine, also known as DMQM, is a chemical compound that has been widely studied for its potential use in scientific research. DMQM is a selective agonist for the M1 muscarinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been used in various scientific research studies due to its selective agonist activity for the M1 muscarinic acetylcholine receptor. The M1 receptor is known to play a crucial role in learning and memory processes in the brain. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been used to study the effects of M1 receptor activation on synaptic plasticity, neuronal excitability, and cognitive function. It has also been used to investigate the potential therapeutic benefits of targeting the M1 receptor in the treatment of Alzheimer's disease and other cognitive disorders.
Wirkmechanismus
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine acts as a selective agonist for the M1 muscarinic acetylcholine receptor. Upon binding to the receptor, N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine activates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of various downstream signaling pathways. The activation of the M1 receptor by N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine enhances synaptic plasticity and neuronal excitability in the hippocampus, a brain region involved in learning and memory processes. In vivo studies have shown that N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine improves cognitive function in animal models of Alzheimer's disease and other cognitive disorders. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has several advantages for use in lab experiments. It is a selective agonist for the M1 muscarinic acetylcholine receptor, which allows for the specific activation of this receptor without affecting other receptors. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine is also relatively stable and can be easily synthesized using commercially available starting materials. However, there are some limitations to the use of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in experiments. Additionally, N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine. One area of interest is the potential therapeutic use of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in the treatment of Alzheimer's disease and other cognitive disorders. Further studies are needed to investigate the effects of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine on cognitive function in humans. Another area of interest is the development of new compounds that target the M1 receptor with higher selectivity and potency than N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine. Additionally, future research could investigate the effects of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine on other brain regions and physiological systems beyond the hippocampus.
Synthesemethoden
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 8-quinolinylmethanol with 2-morpholinoethylamine, followed by N,N-dimethylation of the resulting secondary amine using formaldehyde and formic acid. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20(2)10-8-17-14-21(11-12-22-17)13-16-6-3-5-15-7-4-9-19-18(15)16/h3-7,9,17H,8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPERYUHVEBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)

![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)

![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)